Indan-1,3-dione, 2-(1,3-dimethyl-1H-pyrazol-4-ylmethylene)-
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Overview
Description
2-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE is a synthetic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with an indene-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE typically involves the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with indene-1,3-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential cytotoxic activity against cancer cell lines.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical industries.
Mechanism of Action
The mechanism of action of 2-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to interfere with cellular processes by binding to specific proteins or enzymes, disrupting their normal function. This can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
- Indene-1,3-dione
- 2-(2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-5-methoxyphenol
Uniqueness
2-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE stands out due to its unique combination of a pyrazole ring and an indene-dione structure. This fusion imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H12N2O2 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-[(1,3-dimethylpyrazol-4-yl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C15H12N2O2/c1-9-10(8-17(2)16-9)7-13-14(18)11-5-3-4-6-12(11)15(13)19/h3-8H,1-2H3 |
InChI Key |
SNZMVICFLGDASQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C=C2C(=O)C3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
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